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Compound of Interest

Compound Name: N-Me-L-Ala-maytansinol

Cat. No.: B15609370 Get Quote

An in-depth examination of the chemical structure, properties, and mechanism of action of a

potent maytansinoid for antibody-drug conjugates.

N-Me-L-Ala-maytansinol is a highly potent, synthetically accessible maytansinoid developed

for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity,

combined with its synthetic tractability, makes it a compound of significant interest in the

development of targeted cancer therapies. This technical guide provides a comprehensive

overview of its chemical structure, physicochemical properties, mechanism of action, and

relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties
N-Me-L-Ala-maytansinol is a derivative of maytansinol, a 19-membered ansa macrolide. The

N-methyl-L-alaninyl ester side chain at the C-3 position is a key feature of this molecule,

influencing its properties and providing a potential attachment point for linkers in ADCs.
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Property Value Reference

Molecular Formula C₃₂H₄₄ClN₃O₉ [1][2]

Molecular Weight 650.16 g/mol [1][3]

CAS Number 77668-69-0 [1][3]

Appearance Solid Powder [4]

Solubility Soluble in DMSO [1][4]

Storage Store at -20°C for long-term [1][3]

Purity ≥98% [1]

Mechanism of Action: Microtubule Disruption and
Apoptosis Induction
The primary mechanism of action of N-Me-L-Ala-maytansinol, like other maytansinoids, is the

disruption of microtubule dynamics, a critical process for cell division.[5] This ultimately leads to

mitotic arrest and programmed cell death (apoptosis).

Maytansinoids bind to tubulin at the vinca alkaloid binding site, inhibiting the assembly of

microtubules.[5] This interference with microtubule polymerization and depolymerization

dynamics disrupts the formation and function of the mitotic spindle, a cellular machine essential

for chromosome segregation during mitosis. The sustained mitotic arrest triggers the intrinsic

apoptotic pathway.

Signaling Pathway for Maytansinoid-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by

maytansinoid-mediated microtubule disruption, leading to apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.xcessbio.com/products/m12159
https://adc.bocsci.com/product/n-me-l-ala-maytansinol-cas-77668-69-0-333870.html
https://www.xcessbio.com/products/m12159
https://www.medchemexpress.com/n-me-l-ala-maytansinol.html
https://www.xcessbio.com/products/m12159
https://www.medchemexpress.com/n-me-l-ala-maytansinol.html
https://www.bocsci.com/product/n-me-l-ala-maytansinol-cas-77668-69-0-333870.html
https://www.xcessbio.com/products/m12159
https://www.bocsci.com/product/n-me-l-ala-maytansinol-cas-77668-69-0-333870.html
https://www.xcessbio.com/products/m12159
https://www.medchemexpress.com/n-me-l-ala-maytansinol.html
https://www.xcessbio.com/products/m12159
https://www.benchchem.com/product/b15609370?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11751265/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maytansinoid-Induced Apoptosis Signaling Pathway

N-Me-L-Ala-maytansinol

Tubulin Binding

Microtubule Disruption

Mitotic Arrest

JNK Activation

Bcl-2/Bcl-xL
Inactivation

Bax/Bak Activation

Mitochondrial Outer
Membrane Permeabilization

(MOMP)

Cytochrome c Release

Apoptosome Formation
(Apaf-1, Cytochrome c, pro-Caspase-9)

Caspase-9 Activation

Caspase-3/7 Activation

Apoptosis
(DNA Fragmentation, Cell Death)

Click to download full resolution via product page

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Cytotoxicity
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N-Me-L-Ala-maytansinol exhibits potent cytotoxicity against a variety of cancer cell lines. The

half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cell Line Cancer Type IC50 (nM) Reference

MMT/EGFRvIII Glioblastoma 24 [4]

U251/EGFRvIII Glioblastoma 3 [4]

C4-2 Prostate Cancer 6 [4]

Experimental Protocols
Synthesis of N-Me-L-Ala-maytansinol: A Plausible
Workflow
While a specific detailed protocol for the synthesis of N-Me-L-Ala-maytansinol is not readily

available in the public domain, a plausible synthetic route can be constructed based on the

synthesis of maytansinol and subsequent N-acylation and methylation reactions. The following

diagram outlines a logical workflow for its preparation.
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Plausible Synthesis Workflow for N-Me-L-Ala-maytansinol
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Caption: Plausible synthetic workflow for N-Me-L-Ala-maytansinol.

1. Reduction of a Maytansinoid Precursor to Maytansinol:
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A common starting material is a naturally occurring maytansinoid like Ansamitocin P-3.

Reduction can be achieved using a reducing agent such as lithium trimethoxyaluminum

hydride (LiAlH(OMe)₃) in an appropriate solvent like tetrahydrofuran (THF) at low

temperatures.[6]

2. Esterification with a Protected Amino Acid:

Maytansinol is then esterified at the C-3 hydroxyl group with an N-protected L-alanine, for

example, Fmoc-L-alanine.

This coupling reaction can be facilitated by standard peptide coupling reagents.

3. Deprotection of the Amino Group:

The N-protecting group (e.g., Fmoc) is removed to yield L-Ala-maytansinol. For Fmoc, this is

typically done using a solution of piperidine in a solvent like dimethylformamide (DMF).

4. N-Methylation:

The free amino group of L-Ala-maytansinol is then methylated. A common method involves

the use of a temporary protecting group on the amine, such as 2-nitrobenzenesulfonyl (o-

NBS), followed by methylation with a methylating agent like methyl iodide (MeI) or dimethyl

sulfate ((MeO)₂SO₂), and subsequent deprotection of the o-NBS group.[7]

5. Purification and Characterization:

The final product is purified using techniques such as column chromatography.

The structure and purity are confirmed by analytical methods including Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid

Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is a common method to determine the

cytotoxicity of a compound.
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1. Cell Seeding:

Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow them

to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

2. Compound Treatment:

Prepare serial dilutions of N-Me-L-Ala-maytansinol in the appropriate cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of the compound. Include vehicle-only controls.

3. Incubation:

Incubate the cells with the compound for a predetermined period (e.g., 72 hours).

4. MTT Addition:

Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial

dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized

solubilization buffer) to dissolve the formazan crystals.

6. Absorbance Measurement:

Measure the absorbance of the wells at a wavelength of approximately 570 nm using a

microplate reader.

7. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the cell viability against the logarithm of the compound concentration to generate a

dose-response curve and determine the IC50 value.
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General Workflow for ADC Conjugation and
Characterization
The following diagram outlines the general workflow for conjugating N-Me-L-Ala-maytansinol
to a monoclonal antibody (mAb) and the subsequent characterization of the resulting ADC.

General Workflow for ADC Preparation and Characterization
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Caption: General workflow for ADC preparation and characterization.

Conclusion
N-Me-L-Ala-maytansinol is a valuable cytotoxic payload for the development of antibody-drug

conjugates. Its potent anti-mitotic activity, coupled with a well-understood mechanism of action,

makes it an attractive candidate for targeted cancer therapies. This technical guide provides a

foundational understanding of its chemical and biological properties, along with essential

experimental workflows, to aid researchers and drug developers in harnessing its therapeutic

potential. Further investigation into its synthesis and characterization will continue to be of high

interest in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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